molecular formula C22H28O7 B079886 3-Furanmethanol, alpha-(3,4-dimethoxyphenyl)tetrahydro-3-hydroxy-4-veratryl- CAS No. 10569-16-1

3-Furanmethanol, alpha-(3,4-dimethoxyphenyl)tetrahydro-3-hydroxy-4-veratryl-

Cat. No. B079886
CAS RN: 10569-16-1
M. Wt: 404.5 g/mol
InChI Key: IIUOFZRHOXNSGO-UHFFFAOYSA-N
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Description

3-Furanmethanol, alpha-(3,4-dimethoxyphenyl)tetrahydro-3-hydroxy-4-veratryl- is a chemical compound that has been the subject of scientific research for its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3-Furanmethanol, alpha-(3,4-dimethoxyphenyl)tetrahydro-3-hydroxy-4-veratryl- is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes involved in oxidative stress, inflammation, and neuroprotection. It has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes, and to inhibit the activity of enzymes involved in inflammation and oxidative stress.

Biochemical And Physiological Effects

Studies have shown that 3-Furanmethanol, alpha-(3,4-dimethoxyphenyl)tetrahydro-3-hydroxy-4-veratryl- has a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. It has been shown to protect against oxidative stress and inflammation in various cell and animal models, and to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Furanmethanol, alpha-(3,4-dimethoxyphenyl)tetrahydro-3-hydroxy-4-veratryl- in lab experiments include its high yield and purity, its relatively low toxicity, and its potential applications in various fields. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects, and the need for optimization of its synthesis method for large-scale production.

Future Directions

There are several future directions for the research on 3-Furanmethanol, alpha-(3,4-dimethoxyphenyl)tetrahydro-3-hydroxy-4-veratryl-. These include further investigation of its mechanism of action and potential therapeutic applications in neurodegenerative diseases, the optimization of its synthesis method for large-scale production, and the exploration of its potential applications in materials science and agriculture. Additionally, the development of novel derivatives and analogs of this compound may lead to the discovery of new compounds with improved properties and applications.

Synthesis Methods

The synthesis of 3-Furanmethanol, alpha-(3,4-dimethoxyphenyl)tetrahydro-3-hydroxy-4-veratryl- can be achieved through a multistep process involving the condensation of veratraldehyde with 3,4-dimethoxyphenylacetaldehyde, followed by reduction and cyclization reactions. This method has been optimized for high yield and purity, making it suitable for laboratory-scale production of the compound.

Scientific Research Applications

3-Furanmethanol, alpha-(3,4-dimethoxyphenyl)tetrahydro-3-hydroxy-4-veratryl- has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, it has been found to have antifungal and insecticidal activities, making it a potential alternative to synthetic pesticides. In materials science, it has been investigated for its potential use as a precursor for the synthesis of novel polymers and materials.

properties

CAS RN

10569-16-1

Product Name

3-Furanmethanol, alpha-(3,4-dimethoxyphenyl)tetrahydro-3-hydroxy-4-veratryl-

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)-hydroxymethyl]-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-ol

InChI

InChI=1S/C22H28O7/c1-25-17-7-5-14(10-19(17)27-3)9-16-12-29-13-22(16,24)21(23)15-6-8-18(26-2)20(11-15)28-4/h5-8,10-11,16,21,23-24H,9,12-13H2,1-4H3

InChI Key

IIUOFZRHOXNSGO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC2COCC2(C(C3=CC(=C(C=C3)OC)OC)O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2COCC2(C(C3=CC(=C(C=C3)OC)OC)O)O)OC

synonyms

α-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-3-hydroxyfuran-3-methanol

Origin of Product

United States

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